![molecular formula C8H8ClF3N4O2S B12466826 2-methyl-N-({[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]carbamoyl}oxy)propanimidoyl chloride](/img/structure/B12466826.png)
2-methyl-N-({[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]carbamoyl}oxy)propanimidoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-(1-chloro-2-methylpropylidene)amino N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]carbamate is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of chloro, methyl, trifluoromethyl, and thiadiazolyl groups, making it a subject of interest in chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(1-chloro-2-methylpropylidene)amino N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]carbamate typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity. Common synthetic routes may include the use of chlorinating agents, methylating agents, and thiadiazole derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.
Chemical Reactions Analysis
Types of Reactions
(E)-(1-chloro-2-methylpropylidene)amino N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions may involve the replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include halogens, oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce dechlorinated or demethylated products.
Scientific Research Applications
(E)-(1-chloro-2-methylpropylidene)amino N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]carbamate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and material science.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development and pharmacology.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and advanced materials.
Mechanism of Action
The mechanism of action of (E)-(1-chloro-2-methylpropylidene)amino N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. Understanding these interactions is crucial for elucidating its potential therapeutic and industrial applications.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in dye and herbicide production.
Uniqueness
(E)-(1-chloro-2-methylpropylidene)amino N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]carbamate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its trifluoromethyl and thiadiazolyl groups, in particular, contribute to its stability and biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C8H8ClF3N4O2S |
|---|---|
Molecular Weight |
316.69 g/mol |
IUPAC Name |
[(1-chloro-2-methylpropylidene)amino] N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]carbamate |
InChI |
InChI=1S/C8H8ClF3N4O2S/c1-3(2)4(9)16-18-7(17)13-6-15-14-5(19-6)8(10,11)12/h3H,1-2H3,(H,13,15,17) |
InChI Key |
UCHJWCDOSBDBSX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=NOC(=O)NC1=NN=C(S1)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 8-(benzyloxy)-3-bromoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B12466744.png)
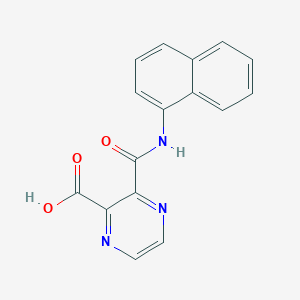
![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2,4-dimethylphenyl)alaninamide](/img/structure/B12466766.png)
![N-[2-(Dimethylamino)ethyl]-2-[N-(2,4-dimethylphenyl)benzenesulfonamido]acetamide](/img/structure/B12466770.png)
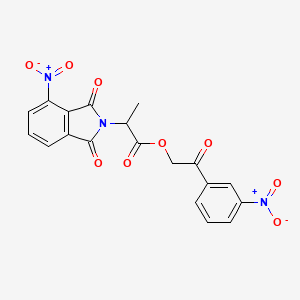

![N-[(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)methyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12466780.png)
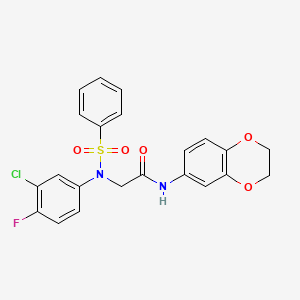
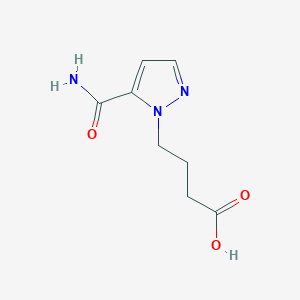
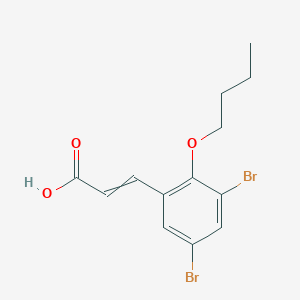
![2-(3-Methoxyphenyl)-2-oxoethyl 4-{[4-chloro-2-(phenylcarbonyl)phenyl]amino}-4-oxobutanoate](/img/structure/B12466793.png)
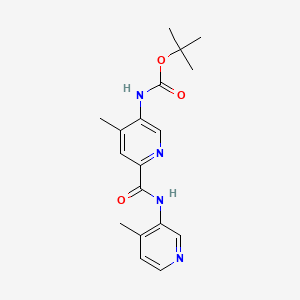
![4-[(E)-(3,4-dichlorophenyl)diazenyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol](/img/structure/B12466809.png)
![1-[5-hydroxy-3-(2-methylpropyl)-5-(trifluoromethyl)-4H-pyrazol-1-yl]-2-(4-methylphenyl)ethanone](/img/structure/B12466838.png)
